molecular formula C42H73NNaO10P B13134822 sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate

sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate

Cat. No.: B13134822
M. Wt: 806.0 g/mol
InChI Key: UVFDOHNSRSJPOV-ZMRXOJHASA-M
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Description

Sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphoryl groups, making it a versatile molecule in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate involves multiple steps, starting from the preparation of the core amino acid structure. The process typically includes:

    Amino Acid Derivatization: The initial step involves the derivatization of the amino acid to introduce the necessary functional groups.

    Esterification: The esterification of the hydroxyl groups with octadeca-9,12-dienoic acid is carried out under controlled conditions to ensure the formation of the desired ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including drug delivery and treatment of diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, influence cellular signaling, and alter metabolic pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate
  • Sodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate

Uniqueness

Sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate is unique due to its specific esterification with octadeca-9,12-dienoic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C42H73NNaO10P

Molecular Weight

806.0 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate

InChI

InChI=1S/C42H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,38-39H,3-10,15-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t38-,39+;/m1./s1

InChI Key

UVFDOHNSRSJPOV-ZMRXOJHASA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]

Origin of Product

United States

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